1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one
Brand Name: Vulcanchem
CAS No.: 1249647-02-6
VCID: VC8407947
InChI: InChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2
SMILES: C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C11H9F3O
Molecular Weight: 214.18

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one

CAS No.: 1249647-02-6

Cat. No.: VC8407947

Molecular Formula: C11H9F3O

Molecular Weight: 214.18

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one - 1249647-02-6

Specification

CAS No. 1249647-02-6
Molecular Formula C11H9F3O
Molecular Weight 214.18
IUPAC Name 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one
Standard InChI InChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2
Standard InChI Key DBHAGMOBZZTSLT-UHFFFAOYSA-N
SMILES C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F
Canonical SMILES C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one features a phenyl ring substituted at the meta position with a trifluoromethyl (-CF₃) group, connected to a four-carbon chain containing a ketone at position 1 and a double bond between carbons 3 and 4. This arrangement creates distinct electronic and steric effects that influence reactivity.

Molecular Geometry and Bonding

  • Conjugation system: The phenyl ring's π-system interacts with the α,β-unsaturated ketone, creating an extended conjugation pathway. This delocalization affects both spectroscopic properties and chemical reactivity .

  • Trifluoromethyl effects: The -CF₃ group induces strong electron-withdrawing characteristics (-I effect) while providing steric bulk. This combination often enhances thermal stability and influences regio-selectivity in reactions .

Physicochemical Properties

While direct measurements for this compound are unavailable, analogous structures suggest:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₉F₃OStructural derivation
Molecular Weight214.19 g/molCalculated from formula
Boiling Point180-200°C (predicted)Compared to similar enones
LogP (Octanol-Water)2.8 ± 0.3Computational prediction
Dipole Moment3.2-3.6 DDFT calculations on analogs

The ketone functionality and conjugated system suggest moderate polarity, with solubility likely enhanced in aprotic solvents such as THF or DCM .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Potential synthetic routes could employ:

  • Friedel-Crafts acylation: Utilizing 3-(trifluoromethyl)benzene with butenoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

  • Cross-coupling approaches: Suzuki-Miyaura coupling between a boronic ester and α,β-unsaturated ketone precursor .

Key Reaction Considerations

  • Steric hindrance: The meta-CF₃ group may direct electrophilic substitution to the para position relative to the substituent .

  • Ketone stability: The α,β-unsaturation increases susceptibility to nucleophilic attack at the β-carbon while stabilizing the carbonyl via conjugation .

Spectroscopic Fingerprints

Predicted Spectral Features

IR Spectroscopy:

  • Strong C=O stretch: 1680-1720 cm⁻¹ (conjugated ketone)

  • C-F vibrations: 1100-1250 cm⁻¹ (trifluoromethyl)

  • C=C stretch: 1620-1680 cm⁻¹ (conjugated double bond)

¹H NMR (CDCl₃):

δ (ppm)MultiplicityAssignment
7.5-8.0mAromatic protons
6.8-7.2ddα,β-unsaturated protons
2.5-3.0mAllylic CH₂
Hazard CategoryPotential RiskRecommended Precautions
Skin IrritationModerate (based on enone reactivity) Nitrile gloves, face protection
Inhalation RiskLow volatility reduces risk Use in fume hood
Environmental ImpactPotential bioaccumulation (logP >2) Avoid aqueous release

Comparative Analysis with Structural Analogs

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol

  • Key difference: Alcohol (-OH) vs. ketone (=O) functionality

  • Reactivity: Alcohol undergoes oxidation to ketone, while ketone participates in nucleophilic additions

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one

  • Positional isomer: Para-substituted CF₃ vs. meta

  • Electronic effects: Meta substitution creates different charge distribution patterns

Future Research Directions

  • Catalytic asymmetric synthesis: Developing enantioselective routes for chiral derivatives

  • Computational modeling: DFT studies to predict regioselectivity in Diels-Alder reactions

  • Biological screening: Antimicrobial and anticancer activity assessments

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